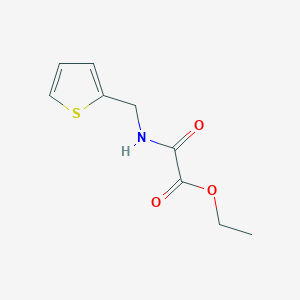

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and related compounds involves complex reactions yielding significant intermediates for further chemical studies. For example, the synthesis and crystal structure determination of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, highlight the intricate steps involved in producing such molecules (Lee et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate derivatives often features interesting conformations and bonding patterns, such as intermolecular hydrogen bonding and π-π stacking. These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets (Lee et al., 2009).

Chemical Reactions and Properties

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate participates in various chemical reactions, leading to a diverse range of products with potential pharmacological activities. Microwave-assisted synthesis methods have been developed to produce derivatives exhibiting anti-inflammatory, analgesic, and antioxidant activities, demonstrating the compound's versatile reactivity and application in medicinal chemistry (Attimarad et al., 2017).

科学的研究の応用

Microwave Assisted Synthesis and Pharmacological Activities

- A study conducted by Attimarad, Khedr, and Aldhubiab (2017) explored the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological properties. These compounds exhibited significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, they showed antioxidant activity similar to ascorbic acid, making them potentially useful in various therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

Effects on Learning and Memory in Mice

- Jiang Jing-ai (2006) synthesized derivatives of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and tested their effects on learning and memory in mice. This research suggests potential cognitive benefits of these compounds, highlighting their relevance in neurological studies (Jiang Jing-ai, 2006).

Catalytic Asymmetric Hydrogenation in Synthesis of Cognitive Enhancers

- Li et al. (2011) demonstrated the use of catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate in the formal synthesis of the cognitive enhancer T-588. This highlights its application in the synthesis of complex therapeutic molecules (Li et al., 2011).

Synthesis of Local Anesthetic and Antiarrhythmic Agents

- A research by Al-Obaid et al. (1998) on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates revealed their potential as local anesthetic and antiarrhythmic agents. These findings contribute to the development of new pharmacological agents (Al-Obaid et al., 1998).

Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

- Riadi et al. (2021) synthesized a new derivative of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate, which showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis and Antimicrobial Evaluation of Thiophene Derivatives

- Sable, Ganguly, and Chaudhari (2014) developed a one-pot synthesis method for tetra-substituted thiophene derivatives using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. These compounds were evaluated for antimicrobial activity, indicating their potential in combating microbial infections (Sable, Ganguly, & Chaudhari, 2014).

Synthesis of Pyran, Pyridine, and Pyridazine Derivatives

- Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) used ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its utility in the creation of a wide range of heterocyclic compounds (Mohareb et al., 2004).

Synthesis of New Compounds from Marine Fungus

- Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. This research contributes to the discovery of novel bioactive compounds from marine sources (Wu et al., 2010).

Safety and Hazards

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERQHWRTSHHBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)